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Compound of Interest

Compound Name: 6-Methyl-5-nitroisoquinoline

Cat. No.: B1326507

For researchers, scientists, and professionals in drug development, this guide provides a
detailed overview of the available spectroscopic data (NMR, IR, MS) and synthetic approaches
for the characterization of 6-Methyl-5-nitroisoquinoline (CAS Number: 188121-31-5).

While comprehensive spectral data for 6-Methyl-5-nitroisoquinoline remains elusive in
publicly available literature, this document compiles known information and outlines general
experimental protocols applicable to its characterization. The distinction between 6-Methyl-5-
nitroisoquinoline and its more extensively documented isomer, 6-Methyl-5-nitroquinoline, is
critical and will be a focus of this guide.

Spectroscopic Data Summary

To date, detailed, publicly accessible NMR, IR, and mass spectra for 6-Methyl-5-
nitroisoquinoline are not available. Commercial suppliers of this compound (CAS 188121-31-
5) confirm its molecular formula as C10HsN202 and a molecular weight of 188.18 g/mol . A
certificate of analysis from one supplier indicates that the *H NMR spectrum is "consistent with
structure” and the purity, as determined by NMR, is 297.0%. However, the raw spectral data is
not provided.

For comparative purposes, the spectroscopic data for the isomer, 6-Methyl-5-nitroquinoline, is
presented below. It is imperative to note that these values will differ from those of 6-Methyl-5-
nitroisoquinoline due to the different arrangement of atoms.
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Table 1: Spectroscopic Data for 6-Methyl-5-

inoline ( for Comparison)

Spectroscopic Technique Observed Data

1H NMR Data not fully available in indexed literature.

Characteristic peaks for aromatic C-H, C=C,
IR Spectrum (KBr wafer) C=N, and N-O stretching and bending vibrations

are expected.

Molecular lon (M*): m/z 188. Key fragments:

Mass Spectrometry (GC-MS)
m/z 142, 143.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of 6-Methyl-5-
nitroisoquinoline are not explicitly published. However, general methodologies for the
characterization of related isoquinoline and nitroaromatic compounds can be adapted.

Synthesis of Isoquinoline Derivatives

The synthesis of substituted isoquinolines can be achieved through various established
methods. A common approach involves the Bischler-Napieralski or Pictet-Spengler reaction,
followed by dehydrogenation. For 6-Methyl-5-nitroisoquinoline, a plausible synthetic route
could involve the nitration of 6-methylisoquinoline. The separation of the resulting regioisomers

would be a critical step.

. o Nitration . o Chromatographic o e
6-Methylisoquinoline (e.9., HNO3/H2504) Mixture of Nitroisomers 6-Methyl-5-nitroisoquinoline

Click to download full resolution via product page

A potential synthetic workflow for 6-Methyl-5-nitroisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:
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o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube.

e H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a
frequency of 300 MHz or higher. Typical parameters include a 30° pulse width, a relaxation
delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise
ratio.

e 13C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. A proton-decoupled
sequence is standard. Longer acquisition times or a higher number of scans are typically
required due to the low natural abundance of 13C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts should be referenced to the residual solvent peak or
an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Protocol:
o Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a
fine powder and press it into a transparent pellet using a hydraulic press.

o ATR-IR Spectroscopy: Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small
amount of the solid sample directly onto the ATR crystal.

o Data Acquisition: Record the IR spectrum over the range of 4000-400 cm~1.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule. For 6-Methyl-5-nitroisoquinoline, key absorptions would
include aromatic C-H stretching, C=C and C=N ring stretching, methyl C-H bending, and
asymmetric and symmetric N-O stretching of the nitro group.

Mass Spectrometry (MS)

Protocol:
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e Sample Introduction: Introduce the sample into the mass spectrometer. For volatile
compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. For less volatile
or thermally labile compounds, techniques like Electrospray lonization (ESI) or Matrix-
Assisted Laser Desorption/lonization (MALDI) can be used.

« lonization: lonize the sample molecules. Electron Impact (El) is common for GC-MS, while
ESI is a soft ionization technique often used with liquid chromatography.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

o Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the
fragmentation pattern to gain structural information.

Synthesis & Purification

Purified 6-Methyl-5-nitroisoquinoline

NMR (1H, 13C) IR (FTIR/ATR) w

Data Interpretation

Structure Confirmation

& Purity Assessment

Click to download full resolution via product page

General workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

While specific, verified spectroscopic data for 6-Methyl-5-nitroisoquinoline is not readily
available in the public domain, this guide provides a framework for its synthesis and
characterization based on established chemical principles and methodologies. The provided
protocols for NMR, IR, and MS are standard techniques that would be employed to elucidate
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the structure and confirm the identity of this compound. Researchers working with 6-Methyl-5-
nitroisoquinoline are encouraged to perform these analyses to contribute to the body of
scientific knowledge. Utmost care should be taken to differentiate it from its isomer, 6-Methyl-5-
nitroquinoline, to ensure accurate data interpretation and application in drug development and
other scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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